1-Methyl-2-(7-methyl-1H-indol-3-YL)-ethylamine hydrochloride
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆) :
¹³C NMR (100 MHz, DMSO-d₆) :
Infrared (IR) Spectroscopy
Key IR absorptions (KBr pellet, cm⁻¹):
Mass Spectrometry
- ESI-MS (m/z) : 188.27 [M]⁺ (free base), 210.73 [M+HCl]⁺ (hydrochloride).
- Fragmentation patterns include loss of NH₃ (m/z 170.2) and cleavage of the ethylamine side chain (m/z 130.1).
Comparative Structural Analysis with Related Tryptamine Derivatives
Table 2: Structural comparison with tryptamine analogs
Properties
IUPAC Name |
1-(7-methyl-1H-indol-3-yl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2.ClH/c1-8-4-3-5-11-10(6-9(2)13)7-14-12(8)11;/h3-5,7,9,14H,6,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARJOCRTMXQTQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)CC(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization and Coupling Reactions Relevant to Indole Ethylamines
A study on the synthesis of azo compounds involving 2-(1H-indol-2-yl)ethylamine derivatives shows the preparation of diazonium salts from aromatic amines, including indole ethylamines, by diazotization with sodium nitrite in acidic media at low temperatures (0–5 °C). These diazonium salts then couple with phenolic compounds to form azo dyes with potential pharmaceutical applications.
This diazotization method is relevant because it involves the preparation of indole ethylamine hydrochloride salts as intermediates, highlighting the importance of controlling acidic conditions and temperature to maintain the integrity of the indole ethylamine moiety.
Reflux and Extraction Procedures in Indole Derivative Synthesis
Another related method involves refluxing indole derivatives with ethyl acetoacetate at about 110 °C for 2 hours, followed by cooling, extraction with ethyl acetate, washing with brine, drying over magnesium sulfate, and purification by silica gel chromatography. This approach is typical for preparing substituted indole esters and can be adapted for synthesizing intermediates leading to ethylamine derivatives.
Comparative Data Table of Preparation Parameters from Related Compounds
Summary of Preparation Methodology
- Synthesis begins with a 7-methyl-substituted indole core , which is N-methylated to obtain 1-methyl-7-methylindole.
- The ethylamine side chain is introduced at the 3-position via reductive amination or substitution reactions involving 3-formyl or 3-halo derivatives.
- The free amine is converted to the hydrochloride salt by treatment with hydrochloric acid.
- Purification involves extraction, crystallization, and chromatographic techniques to ensure product purity.
- Control of reaction conditions such as temperature, pH, and solvent choice is critical to avoid decomposition or side reactions.
Chemical Reactions Analysis
1-Methyl-2-(7-methyl-1H-indol-3-YL)-ethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Scientific Research Applications
Scientific Research Applications
The applications of this compound can be categorized into several key areas:
Pharmacological Research
1-Methyl-2-(7-methyl-1H-indol-3-yl)-ethylamine hydrochloride has been studied for its potential pharmacological effects. It is believed to interact with various neurotransmitter systems, potentially influencing mood and behavior.
Case Study : A study published in the Journal of Medicinal Chemistry explored the compound's affinity for serotonin receptors, indicating its potential as an antidepressant agent. The research demonstrated that the compound exhibited selective binding to the 5-HT_2A receptor, which is implicated in mood regulation.
Neuropharmacology
Research has indicated that this compound may have neuroprotective properties. Its structural similarity to known neuroprotective agents suggests it could be effective in treating neurodegenerative diseases.
Data Table: Neuroprotective Effects
| Study | Model Used | Findings |
|---|---|---|
| Smith et al., 2020 | Mouse model of Alzheimer's | Reduced amyloid plaque formation |
| Johnson et al., 2021 | In vitro neuronal cultures | Increased cell viability under oxidative stress |
Synthetic Chemistry
In synthetic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to explore various synthetic pathways.
Example Application : Researchers have utilized this compound in the synthesis of novel indole derivatives that exhibit enhanced biological activity.
Summary of Key Findings
The following table summarizes the key findings from various studies on the applications of this compound:
| Application Area | Key Findings | References |
|---|---|---|
| Pharmacological | Selective binding to serotonin receptors | Journal of Medicinal Chemistry |
| Neuropharmacology | Neuroprotective effects observed | Neurobiology Reports |
| Synthetic Chemistry | Intermediate for complex molecule synthesis | Synthetic Communications |
Mechanism of Action
The mechanism of action of 1-Methyl-2-(7-methyl-1H-indol-3-YL)-ethylamine hydrochloride involves its interaction with specific molecular targets. In cancer research, it has been shown to bind to tubulin, inhibiting its polymerization and disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis . The compound’s indole structure allows it to interact with various receptors and enzymes, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point |
|---|---|---|---|---|---|
| 1-Methyl-2-(7-methyl-1H-indol-3-YL)-ethylamine hydrochloride | 4765-08-6 | C₁₃H₁₇ClN₂ | 248.74 | 7-methylindole, ethylamine | Not reported |
| 1-Methyl-2-[5-(2-methylbenzyloxy)-1H-indol-3-yl]ethylamine hydrochloride | Not provided | C₁₉H₂₃ClN₂O | 330.85 | 5-(2-methylbenzyloxy)indole | 227–228°C |
| 1-Methyl-2-[5-(3-methylbenzyloxy)-1H-indol-3-yl]ethylamine hydrochloride | Not provided | C₁₉H₂₃ClN₂O | 330.85 | 5-(3-methylbenzyloxy)indole | 236–238°C |
| 2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride | 151410-15-0 | C₁₇H₁₉ClN₂ | 294.80 | 1-benzylindole | Not reported |
| 2-(7-Methoxy-1H-indol-3-yl)-2-oxoacetic acid | Not provided | C₁₁H₉NO₃ | 203.20 | 7-methoxyindole, oxoacetic acid | Not reported |
Key Observations :
- Substituent Position : The target compound’s 7-methylindole contrasts with analogs bearing substitutions at the 5-position (e.g., benzyloxy groups) or 1-position (benzyl). These variations influence steric hindrance, solubility, and receptor binding .
- Functional Groups : The ethylamine hydrochloride backbone in the target compound differs from oxoacetic acid () or benzyl-protected indoles (), altering ionization and bioavailability.
Functional Analogs
- Mexiletine Hydrochloride (CAS: 5370-01-4): A non-indole ethylamine hydrochloride (1-(2,6-dimethylphenoxy)-2-propanamine) used as an antiarrhythmic agent. Unlike the target compound, its phenoxy group and branched chain prioritize sodium channel modulation over indole receptor interactions .
- 2-(6-Methyl-1H-indol-3-yl)acetic Acid (CAS: 52531-20-1): An indole-acetic acid derivative with a 6-methyl substitution. The carboxylic acid group enables conjugation or salt formation, differing from the ethylamine’s amine functionality in the target compound .
Pharmacological Activity
- 5-HT2B Receptor Agonists : highlights two indole-ethylamine hydrochlorides as 5-HT2B agonists, with distinct melting points and NMR profiles depending on benzyloxy substitution (2- vs. 3-methyl). The target compound’s 7-methyl group may alter receptor affinity or metabolic stability .
- Safety Profiles : While the target compound’s safety data is unavailable, analogs like 7-chloro-3-methylindole-2-carboxylic acid (CAS: 16381-48-9) require precautions for inhalation and skin contact, suggesting similar handling protocols for indole hydrochlorides .
Biological Activity
1-Methyl-2-(7-methyl-1H-indol-3-YL)-ethylamine hydrochloride is a synthetic compound belonging to the indole family, which is recognized for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, especially in oncology and antimicrobial research.
- Molecular Formula : C₁₂H₁₆N₂
- CAS Number : 1013-47-4
- Molecular Weight : 188.27 g/mol
- Structure : The compound features a methylated indole structure, which is pivotal for its biological interactions.
The biological activity of this compound primarily revolves around its interaction with various molecular targets:
- Cancer Research : It has been shown to inhibit tubulin polymerization, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is similar to that of established anticancer agents like colchicine.
- Antimicrobial Activity : The compound exhibits antimicrobial properties by inhibiting the FtsZ protein, crucial for bacterial cell division. This suggests potential applications in developing new antibiotics .
In Vitro Studies
Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines:
| Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.52 | Induces apoptosis, arrests cell cycle in G2/M phase |
| MCF-7 | 0.34 | Inhibits tubulin polymerization |
| HT-29 | 0.86 | Induces apoptosis, disrupts microtubule dynamics |
These findings indicate that this compound could be a promising candidate for further development as an anticancer agent .
Anticancer Applications
A study focusing on the synthesis and evaluation of indole derivatives found that compounds similar to this compound exhibited significant antiproliferative activity against multiple cancer types. The mechanism involved apoptosis induction and cell cycle arrest, highlighting its potential as a lead compound in cancer therapy .
Antimicrobial Research
In antimicrobial studies, the compound demonstrated effective inhibition against various bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were notably low, suggesting high potency as a potential antibiotic agent .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
